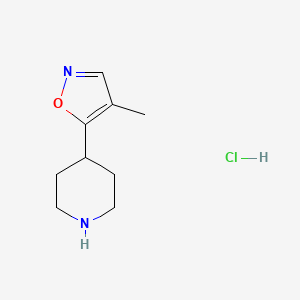

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJMCTPQMZPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride typically involves the formation of the isoxazole ring followed by its attachment to the piperidine ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the isoxazole or piperidine rings.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride and related compounds:

Key Observations:

Heterocyclic Substituents: The isoxazole group in the target compound is less electron-rich compared to oxadiazole derivatives (e.g., 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride), which may reduce metabolic stability but enhance reactivity in synthetic pathways .

Steric and Electronic Effects :

- The cyclobutyl substituent in 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride introduces steric hindrance, which can enhance selectivity in agrochemical applications by reducing off-target interactions .

- Paroxetine hydrochloride ’s bulky benzodioxol and fluorophenyl groups optimize blood-brain barrier penetration, a critical feature for its role as a serotonin reuptake inhibitor .

Molecular Weight and Bioavailability :

- The target compound’s lower molar mass (202.69 g/mol ) suggests better bioavailability compared to oxadiazole derivatives (e.g., 295.77 g/mol), which may face challenges in passive diffusion .

Biological Activity

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C₉H₁₅ClN₂O, and it exhibits significant biological activity, particularly in the treatment of central nervous system disorders and as an enzyme inhibitor.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-methylisoxazole moiety. This combination enhances its binding affinity to various biological targets, making it a candidate for pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₂O |

| Molecular Weight | 202.68 g/mol |

| Structural Features | Piperidine + Isoxazole |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The isoxazole ring is known for its capacity to inhibit enzyme activity, which may lead to significant therapeutic effects.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases and other enzymes involved in signal transduction pathways, which could modulate cellular functions.

- Receptor Binding : It binds selectively to receptor proteins, influencing various physiological processes.

Central Nervous System Effects

Research indicates that this compound may have implications in treating conditions such as anxiety, depression, and cognitive disorders. Its mechanism involves modulation of neurotransmitter systems, potentially enhancing cognitive functions while reducing symptoms associated with these disorders.

Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds with similar structures were tested against influenza viruses, showing promising results in reducing viral replication .

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting its potential as an anticancer agent. For example:

| Cell Line | CC₅₀ (µM) |

|---|---|

| A549 (Lung carcinoma) | 58.4 |

| MCF7 (Breast adenocarcinoma) | 47.2 |

Case Studies

- Influenza Virus Inhibition : A study involving MDCK cells demonstrated that derivatives of this compound could significantly reduce cytopathic effects caused by influenza A virus infection . The EC₅₀ values ranged from 0.235 to 34.483 μM, indicating effective antiviral activity.

- Cytotoxicity Assessment : In another study, the cytotoxicity of the compound was assessed against various cancer cell lines, revealing selective toxicity with a favorable selectivity index compared to standard treatments like ribavirin .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage in animal models:

- Lower Doses : Beneficial effects such as enhanced cellular function and reduced inflammation.

- Higher Doses : Potential toxic effects leading to cellular damage and organ toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of isoxazole rings and subsequent piperidine functionalization. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions during piperidine derivatization .

- Catalyst optimization : Use of palladium or copper catalysts for cross-coupling reactions to attach substituents to the isoxazole ring .

- Temperature control : Maintaining temperatures below 100°C prevents decomposition of heat-sensitive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols :

- Storage : Store at -20°C in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact. Immediate decontamination with ethanol is recommended for spills .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Purity Analysis :

- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) for quantification .

- TLC : Silica gel plates with chloroform/methanol (9:1) to detect impurities .

- Structural Confirmation :

- FTIR : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹ for hydrochloride salts) .

- NMR : ¹H NMR (DMSO-d6) should show piperidine ring protons (δ 1.5–3.0 ppm) and isoxazole methyl groups (δ 2.3 ppm) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Computational Strategies :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic substitution or cycloaddition reactions .

- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media .

- Validation : Compare computational results with experimental yields (e.g., substituent effects on isoxazole ring stability) .

Q. What strategies address discrepancies in biological activity data for derivatives of this compound?

- Data Contradiction Analysis :

- Batch Consistency : Verify purity and stereochemistry (via chiral HPLC) to rule out structural variability .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., for opioid or enzyme targets) to confirm target engagement .

- Mechanistic Studies : Molecular dynamics simulations can clarify binding mode variations across derivatives .

Q. How can researchers scale up synthesis while maintaining product quality?

- Process Design :

- Continuous Flow Reactors : Improve mixing efficiency and reduce side reactions during piperidine functionalization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What are the key considerations in designing derivatives for enhanced biological activity?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) on the isoxazole ring to modulate lipophilicity and target affinity .

- Salt Forms : Compare hydrochloride with other salts (e.g., citrate) for solubility and bioavailability .

- Synthetic Feasibility : Prioritize derivatives with minimal synthetic complexity (e.g., avoiding chiral centers) for scalable production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.